A Technical Guide to the Physical Properties of 2'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride: From Theoretical Estimation to Experimental Characterization
A Technical Guide to the Physical Properties of 2'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride: From Theoretical Estimation to Experimental Characterization
For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physical properties is the bedrock of its application. This guide provides an in-depth analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride (CAS No. 811842-48-5), a substituted biphenyl amine of significant interest in medicinal chemistry and materials science.[1][2] Given that this is a specialized research chemical, publicly available experimental data is limited.[3][4] Therefore, this document adopts an expert-driven approach, guiding the user through the foundational identification of the compound, the theoretical basis for its expected properties, and the rigorous experimental protocols required for their empirical determination.
The narrative herein is built on the principle of self-validating systems: we will not only describe what to measure but explain why specific methodologies are chosen and how to interpret the results within the context of the molecule's structure—a primary amine salt of a sterically hindered biphenyl.
Core Molecular Identity and Structure
The first step in any analysis is to confirm the fundamental identity of the compound. 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is defined by its unique structure, which dictates its chemical behavior and physical characteristics.
The presence of the hydrochloride salt dramatically influences properties like solubility and melting point compared to its free base, 2'-Methyl[1,1'-biphenyl]-4-amine (CAS 1204-41-7).[5] The ortho-methyl group on one phenyl ring introduces steric hindrance, causing a twist in the biphenyl backbone. This dihedral angle is a critical determinant of the molecule's conformational dynamics and its ability to interact with biological targets or other molecules in a material matrix.[6]
| Property | Value | Source |
| CAS Number | 811842-48-5 | [3] |
| Molecular Formula | C₁₃H₁₄ClN | [3] |
| Molecular Weight | 219.71 g/mol | [3] |
| Canonical SMILES | CC1=CC=CC=C1C2=CC=C(C=C2)N.Cl | |
| Structure |
Thermal Properties: Melting Point Determination
The melting point is a critical indicator of purity and identity. For a crystalline solid, a sharp melting range suggests high purity, whereas a broad and depressed range often indicates the presence of impurities.[7] As an amine hydrochloride salt, this compound is expected to have a relatively high melting point compared to its non-salt free base due to the strong ionic forces in its crystal lattice.
The choice of method for melting point determination depends on the required accuracy and sample amount. The capillary method is the most common and is recognized by major pharmacopeias.[8] The key to an accurate measurement is a slow heating rate (approx. 1 °C/minute) near the expected melting point to allow the system to remain in thermal equilibrium.[8] For an unknown compound like this, a preliminary rapid heating can be used to find an approximate range, followed by a slow, precise measurement.
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Sample Preparation :
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Ensure the sample is completely dry, as residual solvent will depress the melting point.
-
Finely powder a small amount of the crystalline solid.
-
Pack the powder into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.[9]
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-
Apparatus Setup :
-
Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid ramp (10-20 °C/min) to get a rough estimate.
-
For the precise measurement, set the starting temperature to at least 20 °C below the estimated melting point.[9]
-
-
Measurement :
-
Heat at a medium rate until the temperature is ~15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
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-
Purity Confirmation (Mixed Melting Point) :
-
To confirm identity against a known standard, mix the sample with an equal amount of the standard.
-
If there is no depression or broadening of the melting range, the two compounds are likely identical.[7]
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Caption: Workflow for Melting Point Determination.
Solubility Profile
Solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability.[10] As an amine hydrochloride, 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is expected to be significantly more soluble in polar protic solvents (like water, ethanol, methanol) than its free base counterpart due to the ionic nature of the ammonium chloride group. Its solubility in non-polar organic solvents (like hexane or toluene) is expected to be low.
A tiered, qualitative-to-quantitative approach is most efficient for characterizing solubility. Initial screening in a range of solvents provides a broad picture, while quantitative methods like the shake-flask method provide precise data essential for formulation. The choice of solvents should reflect potential applications, including aqueous buffers for biological relevance and organic solvents for synthesis and purification.
This protocol determines the thermodynamic equilibrium solubility.
-
System Preparation :
-
Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed vial. The excess solid is crucial to ensure saturation.
-
Prepare samples for each solvent to be tested.
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-
Equilibration :
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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-
Sample Processing :
-
Allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to avoid overestimation.
-
-
Quantification :
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical method.
-
Quantify the concentration of the dissolved compound using a validated technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the original concentration in mg/mL or mol/L.
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| Solvent Type | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The ionic amine hydrochloride group can form strong hydrogen bonds and ion-dipole interactions. |
| Polar Aprotic | DMSO, DMF | Moderate to High | Good dipole-dipole interactions can solvate the salt. |
| Low-Polarity | Dichloromethane, Ethyl Acetate | Low to Moderate | The organic biphenyl backbone provides some non-polar character. |
| Non-Polar | Hexane, Toluene | Very Low | Insufficient interactions to overcome the lattice energy of the salt. |
Spectroscopic Characterization
Spectroscopic analysis provides an irrefutable fingerprint of the molecule's structure. For a novel or sparsely documented compound, acquiring a full suite of spectra (NMR, IR, MS) is essential for identity confirmation.
NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons.
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Aromatic Region (~7.0-8.0 ppm) : The signals will be complex due to the coupling between protons on both rings. The ortho-methyl group will influence the chemical shifts of adjacent protons.
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Methyl Protons (~2.0-2.5 ppm) : A singlet integrating to three protons is expected for the -CH₃ group.
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Amine Protons (-NH₃⁺) : This signal can be broad and its chemical shift is highly dependent on the solvent and concentration. It may appear over a wide range and can be confirmed by a D₂O exchange experiment, where the peak disappears.[11]
-
-
¹³C NMR : The carbon NMR will show distinct signals for each unique carbon atom. The biphenyl carbons will appear in the aromatic region (~110-150 ppm), while the methyl carbon will be in the aliphatic region (~15-25 ppm).
IR spectroscopy identifies the functional groups present in the molecule.
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N-H Stretch (Ammonium) : A very broad and strong absorption is characteristic of the N-H stretching vibrations in an ammonium salt (-NH₃⁺), typically centered around 2800-3200 cm⁻¹.[7] This is often the most prominent feature.
-
Aromatic C-H Stretch : Signals will appear just above 3000 cm⁻¹.
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Aromatic C=C Bending : Sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.
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C-N Stretch : Typically appears in the 1250-1350 cm⁻¹ region.
Mass spectrometry determines the molecular weight and can reveal fragmentation patterns. Using a technique like Electrospray Ionization (ESI), the spectrum would be expected to show the molecular ion for the free base (the cation) after the loss of HCl.
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Expected [M+H]⁺ Ion : For the free base C₁₃H₁₃N (MW = 183.25), the primary ion observed would be at m/z 184.1, corresponding to the protonated free amine.
Caption: Integrated workflow for spectroscopic confirmation.
Conclusion and Future Directions
References
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 21, 2026, from [Link]
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved January 21, 2026, from [Link]
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University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved January 21, 2026, from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
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Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved January 21, 2026, from [Link]
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Singh, S., & Mittal, A. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Rasayan Journal of Chemistry, 7(1), 51-64. Available at: [Link]
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Zhang, W., et al. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 30(19), 127328. Available at: [Link]
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Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Available at: [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]
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